5,5'-benzene-1,4-diylbis[1-(2-methylphenyl)-1H-tetrazole]
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Overview
Description
1-(2-METHYLPHENYL)-5-{4-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PHENYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHYLPHENYL)-5-{4-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PHENYL}-1H-1,2,3,4-TETRAZOLE typically involves the reaction of 2-methylphenyl hydrazine with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or dimethylformamide (DMF) with a catalyst like hydrochloric acid to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification through crystallization, and final synthesis under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-METHYLPHENYL)-5-{4-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PHENYL}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide[][4].
Major Products: The major products formed from these reactions include various substituted tetrazoles and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(2-METHYLPHENYL)-5-{4-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PHENYL}-1H-1,2,3,4-TETRAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-METHYLPHENYL)-5-{4-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PHENYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-(2-Methylphenyl)ethanone: Known for its use in organic synthesis and as a precursor in the production of pharmaceuticals.
2-Hydroxy-5-methylacetophenone: Utilized in the synthesis of various organic compounds and as an intermediate in chemical reactions.
4-Methylacetophenone: Employed in the manufacture of fragrances and as a chemical intermediate.
Uniqueness: 1-(2-METHYLPHENYL)-5-{4-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PHENYL}-1H-1,2,3,4-TETRAZOLE stands out due to its unique tetrazole structure, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C22H18N8 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-[4-[1-(2-methylphenyl)tetrazol-5-yl]phenyl]tetrazole |
InChI |
InChI=1S/C22H18N8/c1-15-7-3-5-9-19(15)29-21(23-25-27-29)17-11-13-18(14-12-17)22-24-26-28-30(22)20-10-6-4-8-16(20)2/h3-14H,1-2H3 |
InChI Key |
XWFREWSCNFGTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=CC=C5C |
Origin of Product |
United States |
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